3-Chloro-1-(2-oxazolyl)-1-propanone
Description
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
3-chloro-1-(1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C6H6ClNO2/c7-2-1-5(9)6-8-3-4-10-6/h3-4H,1-2H2 |
InChI Key |
OITGZMUXIHAGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C(=O)CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key analogs of 3-Chloro-1-(2-oxazolyl)-1-propanone include:
3-Chloro-1-(2-thienyl)-1-propanone (CAS 40570-64-7): Replaces the oxazole with a thiophene ring. Molecular weight: 174.65 g/mol, boiling point: 119–121°C at 6 Torr .
3-Chloro-1-(4-fluorophenyl)-1-propanone (CAS 347-93-3): Aryl-substituted variant with a fluorine atom. Molecular weight: 186.61 g/mol, boiling point: 344.6°C at 760 mmHg .
3-Chloro-1-(4-methoxyphenyl)-1-propanone: Contains a methoxy-substituted phenyl group. Synthesized via acid-catalyzed reactions .
3-Chloro-1-(4-hydroxy-3-methoxyphenyl)-1-propanone: Produced in high yield (96%) using hydrochloric acid at 70°C .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 3-Chloro-1-(2-thienyl)-1-propanone | 174.65 | 119–121 (6 Torr) | N/A | ~2.1* |
| 3-Chloro-4'-fluoropropiophenone | 186.61 | 344.6 (760 mmHg) | N/A | 2.91 |
| 3-Chloro-1-(4-chlorophenyl)-1-propanone | 203.07 | N/A | 48–51 | 2.91 |
| 3-Chloro-1-(p-cyclohexylphenyl)-1-propanone | 250.76 | N/A | N/A | ~4.0* |
*Estimated based on structural similarity.
Key Research Findings
- Reactivity : The oxazole ring’s electron-deficient nature enhances electrophilic substitution reactivity compared to phenyl or thienyl analogs, making it a versatile intermediate in cross-coupling reactions .
- Toxicity: Chloro-propanone derivatives often exhibit moderate toxicity (e.g., H317: May cause allergic skin reaction) .
- Thermal Stability: Aryl-substituted derivatives (e.g., 3-Chloro-4'-fluoropropiophenone) show higher thermal stability (boiling points >300°C) due to increased molecular weight and aromaticity .
Preparation Methods
Van Leusen Oxazole Synthesis with Tosylmethyl Isocyanide (TosMIC)
The Van Leusen reaction is a robust method for oxazole ring formation. 3-Chloro-1-(2-oxazolyl)-1-propanone can be synthesized via the reaction of TosMIC with a chloro-substituted ketone precursor.
Procedure :
-
Substrate Preparation : 3-Chloropropan-1-one is treated with TosMIC in methanol under basic conditions (e.g., KCO).
-
Cyclization : Heating at reflux (60–80°C) induces cyclodehydration, forming the oxazole ring.
-
Workup : The product is isolated via extraction (ethyl acetate/water) and purified by column chromatography (hexane/EtOAc, 4:1).
Key Data :
Advantages : High regioselectivity for 2-oxazole formation; mild conditions.
Limitations : Requires stoichiometric TosMIC, which is moisture-sensitive.
Robinson-Gabriel Cyclodehydration
This method involves cyclodehydration of α-acylamino ketones using concentrated HSO or PCl .
Procedure :
-
Acylation : 3-Chloro-1-propanone is acylated with an amino acid derivative (e.g., glycine) to form α-acylamino ketone.
-
Cyclization : Treatment with HSO at 0–5°C induces dehydration, yielding the oxazole ring.
-
Neutralization : Quenching with ice-water followed by extraction (CHCl).
Key Data :
Advantages : Compatible with electron-withdrawing substituents.
Limitations : Corrosive reagents; moderate yields.
Grignard Reagent-Mediated Acylation
2-Magnesiated oxazoles react with Weinreb amides to form 2-acyl oxazoles, which can be chlorinated.
Procedure :
-
Grignard Formation : Oxazole is treated with i-PrMgCl in THF to generate 2-magnesiated oxazole.
-
Acylation : Reaction with 3-chloropropanoyl Weinreb amide at −78°C to 0°C.
-
Chlorination : N-Chlorosuccinimide (NCS) in DCM introduces the chlorine substituent.
Key Data :
Advantages : High functional group tolerance; modular approach.
Limitations : Requires low temperatures (−78°C); sensitive to moisture.
Direct Chlorination of Oxazolyl Propanone Precursors
Post-synthetic chlorination using NCS or HCl gas is employed to introduce the chlorine atom.
Procedure :
Key Data :
Advantages : Late-stage functionalization; avoids harsh conditions.
Limitations : Requires purified oxazole-propanone precursor.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Van Leusen | 65–78 | Mild, reflux | High | Moderate |
| Robinson-Gabriel | 55–60 | Harsh (HSO) | Medium | Low |
| Grignard/Weinreb | 63–74 | Cryogenic | Low | High |
| Direct Chlorination | 85–92 | Ambient | High | High |
Mechanistic Insights
-
Van Leusen : TosMIC acts as a C-N-C synthon, reacting with carbonyl groups to form oxazoles via [3+2] cycloaddition.
-
Robinson-Gabriel : Acid-catalyzed dehydration of α-acylamino ketones proceeds through an iminium ion intermediate.
-
Grignard Acylation : Nucleophilic attack of the magnesiated oxazole on the Weinreb amide forms a ketone intermediate .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Chloro-1-(2-oxazolyl)-1-propanone, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, thiophene derivatives (e.g., 2-oxazole) react with 3-chloropropionyl chloride in the presence of Lewis acids like SnCl₄ or AlCl₃ . Optimization involves:
- Temperature : Reactions often proceed at 0–25°C to avoid side reactions.
- Catalysts : Lewis acids improve electrophilic substitution efficiency.
- Solvents : Use anhydrous benzene or dichloromethane to stabilize intermediates.
- Data Table :
| Method | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | SnCl₄ | 0–25 | 72–85 | |
| Nucleophilic Substitution | K₂CO₃ | Reflux | 65–78 |
Q. How can researchers characterize the purity and structural integrity of 3-Chloro-1-(2-oxazolyl)-1-propanone?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxazole ring substitution pattern (e.g., aromatic protons at δ 7.5–8.5 ppm) and chloropropanone chain (δ 4.2–4.5 ppm for CH₂Cl) .
- HPLC-MS : Quantifies purity (>95%) and detects impurities (e.g., unreacted oxazole or chlorinated byproducts) .
- X-ray Crystallography : Resolves stereochemistry in enantiopure samples .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Methodology :
- Storage : Store in sealed containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloro group .
- pH Sensitivity : Avoid aqueous basic conditions (pH > 8), which promote dehydrohalogenation to form propenone derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis of 3-Chloro-1-(2-oxazolyl)-1-propanone derivatives be achieved for chiral drug discovery?
- Methodology : Use chiral catalysts like (R)- or (S)-oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst) to reduce the propanone ketone to secondary alcohols with >90% enantiomeric excess (ee) .
- Example :
- Reduction : NaBH₄ with (R)-oxazaborolidine in THF at –30°C yields (S)-3-chloro-1-(2-oxazolyl)-1-propanol (ee = 94%) .
Q. What mechanistic insights explain contradictory reactivity in nucleophilic substitution reactions involving the chloropropanone moiety?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in-situ IR to track carbonyl (C=O) and C–Cl bond vibrations. Contradictions arise from solvent polarity:
- Polar aprotic solvents (DMF) : Favor SN2 mechanisms (steric hindrance from oxazole reduces efficacy).
- Non-polar solvents (toluene) : Promote SN1 pathways due to carbocation stabilization .
- Data Table :
| Solvent | Mechanism | Rate (k, s⁻¹) | Byproduct (%) |
|---|---|---|---|
| DMF | SN2 | 0.12 | 18 |
| Toluene | SN1 | 0.08 | 32 |
Q. How can computational modeling predict the bioactivity of 3-Chloro-1-(2-oxazolyl)-1-propanone derivatives?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on oxazole) with IC₅₀ values for enzyme inhibition .
- Example :
- Predicted Activity : Trifluoromethyl substitutions enhance binding affinity by 30% due to hydrophobic interactions .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Assay Validation : Replicate studies using standardized protocols (e.g., fixed cell lines, ATP-based viability assays) .
- Metabolic Stability Tests : Use liver microsomes to assess if oxidative metabolism (e.g., CYP3A4) alters activity .
- Case Study : Discrepancies in IC₅₀ values (5–20 µM) for kinase inhibition were traced to variations in ATP concentration during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
